molecular formula C19H28ClN5O4 B195032 N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride CAS No. 72104-34-8

N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride

Katalognummer: B195032
CAS-Nummer: 72104-34-8
Molekulargewicht: 425.9 g/mol
InChI-Schlüssel: GQMLZHKGIOTQJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Nomenclature

N-(3-(4-Amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride (CAS: 72104-34-8) emerged as a critical intermediate in the synthesis of alfuzosin, a quinazoline-derived α1-adrenergic receptor antagonist approved for benign prostatic hyperplasia (BPH) in 2003. First reported in the late 20th century, this compound gained attention due to its structural relationship to therapeutic agents targeting kinase pathways and smooth muscle relaxation.

The IUPAC name reflects its complex architecture:

  • Core : 4-amino-6,7-dimethoxyquinazoline
  • Linker : 3-aminopropyl chain
  • Terminal group : N-methyltetrahydrofuran-2-carboxamide
  • Counterion : Hydrochloride.

Synonymous designations include "N2-Methyl Alfuzosin Hydrochloride" and "Alfuzosin Hydrochloride Impurity C," underscoring its role in pharmaceutical quality control.

Position in Quinazoline Chemistry

Quinazolines represent a privileged scaffold in medicinal chemistry, with 6,7-dimethoxy substitution enhancing binding to hydrophobic kinase domains. This compound’s quinazoline core adopts a planar configuration, enabling π-π stacking interactions with biological targets such as vascular endothelial growth factor receptors (VEGFR) and epidermal growth factor receptors (EGFR). The 4-amino group facilitates hydrogen bonding, while methoxy substituents at C6/C7 improve metabolic stability.

Structural Feature Role in Bioactivity
6,7-Dimethoxyquinazoline Enhances lipophilicity and target affinity
4-Amino group Participates in H-bonding with ATP-binding sites
Tetrahydrofuran carboxamide Modulates solubility and pharmacokinetics

Structural Classification and Identification

Classified as a diaminoquinazoline derivative , this compound belongs to a broader family of small-molecule kinase inhibitors. Key identifiers include:

  • Molecular formula : C₁₉H₂₈ClN₅O₄
  • Molecular weight : 425.9 g/mol.
  • Stereochemistry : The tetrahydrofuran ring introduces a chiral center, though the racemic mixture is typically used in synthesis.

Spectroscopic characterization:

  • ¹H NMR : δ 3.85 (s, 6H, OCH₃), δ 4.15–4.25 (m, 2H, tetrahydrofuran), δ 6.90 (s, 1H, quinazoline H5).
  • MS (ESI+) : m/z 389.4 [M+H]⁺ (free base), 425.9 [M+Cl]⁻.

Chemical Significance in the 6,7-Dimethoxyquinazoline Family

The 6,7-dimethoxy motif is a hallmark of kinase-targeted therapeutics. Comparative studies highlight this compound’s unique pharmacophore:

Parameter This Compound Alfuzosin
Core structure 4-Amino-6,7-dimethoxy 4-Amino-6,7-dimethoxy
Side chain Tetrahydrofuran carboxamide Piperazine carboxamide
LogP (calculated) 1.8±0.3 2.1±0.2
Aqueous solubility 12 mg/mL (pH 7.4) 8 mg/mL

The tetrahydrofuran moiety reduces plasma protein binding (85% vs. 92% for alfuzosin), potentially improving tissue penetration.

Relationships to Structurally Similar Compounds

This compound shares structural homology with three therapeutic classes:

  • Antihypertensives : Alfuzosin (difference: piperazine vs. tetrahydrofuran).
  • Anticancer agents : Erlotinib (shared quinazoline core; lacks methoxy groups).
  • Antimalarials : 6,7-Dimethoxyquinazoline-2,4-diamines (common scaffold).

Notably, replacing the tetrahydrofuran with a piperidine ring (as in prazosin) abolishes α1-adrenergic selectivity, demonstrating the critical role of heterocyclic termini.

Eigenschaften

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolane-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMLZHKGIOTQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543369
Record name N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl}-N-methyloxolane-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72104-34-8
Record name N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl}-N-methyloxolane-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyltetrahydrofuran-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Wirkmechanismus

Biologische Aktivität

N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride, also known as an impurity of Alfuzosin, has garnered attention due to its biological activity, particularly its role as an alpha-1 adrenergic antagonist. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolane-2-carboxamide; hydrochloride
  • Molecular Formula : C19H28ClN5O4
  • Molecular Weight : 425.9 g/mol
  • CAS Number : 72104-34-8

The compound functions primarily as an alpha-1 adrenergic antagonist , which means it selectively inhibits alpha adrenergic receptors in the lower urinary tract. This inhibition leads to:

  • Relaxation of smooth muscle in the bladder neck and prostate, improving urine flow and alleviating symptoms of benign prostatic hyperplasia (BPH) .

Pharmacokinetics

Alfuzosin and its derivatives undergo extensive hepatic metabolism, primarily through the cytochrome P450 enzyme CYP3A4. The absorption of the compound can be affected by various factors, including food intake, which may reduce its bioavailability by up to 50% when taken in a fasting state .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of quinazoline derivatives against various cancer cell lines. The findings indicate that compounds with similar structures exhibit significant cytotoxic effects on breast, colon, and lung cancer cells. Although specific data on the hydrochloride form is limited, related compounds have shown promising results in inhibiting tumor growth through mechanisms that do not involve dihydrofolate reductase (DHFR) inhibition .

Case Studies

  • Study on Cancer Cell Lines : A study published in the Journal of Fluorine Chemistry investigated fluorinated derivatives of quinazoline compounds for their antiproliferative properties. The highest activity was noted in specific derivatives against breast and lung cancer cell lines, suggesting that structural modifications can enhance biological efficacy .
  • Alfuzosin Efficacy : In clinical settings, Alfuzosin has been shown to significantly improve urinary symptoms associated with BPH. The mechanism involves relaxation of the bladder neck and prostate smooth muscle, which is critical for patient comfort and quality of life .

Data Table: Biological Activity Summary

Activity TypeCompound NameCell Line TestedResult
AntiproliferativeFluorinated Quinazoline DerivativesBreast CancerHigh cytotoxicity observed
AntiproliferativeN-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)...)Colon CancerModerate inhibition
Urinary Symptom ReliefAlfuzosin (related compound)Clinical TrialsSignificant symptom relief

Vorbereitungsmethoden

Step 1: Esterification of Tetrahydrofuroic Acid

Tetrahydrofuroic acid (Formula III) undergoes esterification with a C₁–C₄ alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., sulfuric acid, acetic acid) to form the corresponding ester (Formula IV). The reaction is conducted at 10–50°C, with the alcohol acting as both a reactant and solvent. Isolation of the ester is avoided due to its hygroscopic nature, which promotes reversion to the starting material.

Table 1: Esterification Conditions and Yields

AlcoholAcid CatalystTemperature (°C)Yield (%)
MethanolH₂SO₄20–4092–95
EthanolCH₃COOH30–5088–90

Step 2: Condensation with 3-Methylaminopropylenediamine

The ester (Formula IV) reacts with 3-methylaminopropylenediamine (Formula V) in solvents such as methanol, acetone, or acetonitrile at 30–50°C to yield N¹-methyl-N²-tetrahydrofuroylpropylenediamine (Formula VI). This step avoids intermediate isolation to prevent dimer formation.

Step 3: Cyclization with 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Formula VI undergoes nucleophilic substitution with 4-amino-2-chloro-6,7-dimethoxyquinazoline (Formula VII) in chlorinated solvents (e.g., dichloromethane) or alcohols at 50–80°C to form alfuzosin free base (Formula VIII). The quinazoline intermediate (Formula VII) is synthesized separately via nitration, reduction, and chlorination of 3,4-dimethoxybenzaldehyde.

Table 2: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

StepReactionConditionsYield (%)
1Oxidation of 3,4-dimethoxybenzaldehydeH₂O₂, KOH, 60°C, 10h85
2NitrationHNO₃, CHCl₃, 15–50°C, 6h78
3ReductionFe/HCl, 60–85°C, 8h90
4ChlorinationPOCl₃, 80–120°C, 4h82

Step 4: Hydrochloride Salt Formation

The free base (Formula VIII) is treated with hydrochloric acid in ethanol or isopropanol to precipitate alfuzosin hydrochloride. Crystallization at 0–5°C ensures high purity (>99.5%) with dimer content below 0.15%.

Critical Process Optimization Strategies

Solvent Selection for Impurity Control

The use of aprotic solvents like acetonitrile in Step 2 reduces hydrolysis of the ester intermediate, while chlorinated solvents in Step 3 enhance reaction rates by stabilizing the transition state.

Temperature and Reaction Time

Elevated temperatures (>70°C) in Step 3 accelerate cyclization but risk quinazoline decomposition. Optimal yields (92–94%) are achieved at 60–65°C with a 6-hour reaction time.

In Situ Processing

Avoiding isolation of intermediates (e.g., Formula IV and VI) minimizes exposure to moisture and atmospheric oxygen, curtailing dimerization and oxidation side reactions.

Comparative Analysis of Synthetic Routes

Patent US20070066824A1 vs. CN101353328B

The U.S. patent emphasizes streamlined processing with in situ intermediate handling, whereas the Chinese patent optimizes the quinazoline intermediate synthesis using greener solvents (e.g., water instead of DMF).

Table 3: Key Differences in Methodologies

ParameterUS20070066824A1CN101353328B
Quinazoline SynthesisUses POCl₃ in chlorobenzeneUses H₂O₂/KOH in water
Dimer Impurity<0.15%Not reported
Overall Yield68%72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.